Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate
Description
Properties
CAS No. |
192710-47-7 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h5H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
UANOWHWKBXFFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)NN1C |
Origin of Product |
United States |
Preparation Methods
Reaction of Hydrazine Derivatives with Dialkyl Maleate Esters
A common and effective method involves the reaction of 3-chloro-2-hydrazinopyridine or similar hydrazine derivatives with diethyl maleate or other dialkyl maleates. The reaction is typically carried out in an alcoholic solvent such as absolute ethanol under reflux conditions.
- Sodium ethoxide is prepared in absolute ethanol and heated to reflux.
- The hydrazine derivative (e.g., 3-chloro-2-hydrazinylpyridine) is added to the refluxing solution.
- Diethyl maleate is added dropwise over a short period (e.g., 5 minutes) while maintaining reflux.
- The reaction mixture is held at reflux for an additional 10 to 30 minutes to ensure complete cyclization.
- After cooling, glacial acetic acid is added to quench the reaction.
- The mixture is diluted with water, and the product precipitates out.
- The solid is isolated by filtration and purified by recrystallization or column chromatography.
| Reagent | Amount | Moles | Conditions |
|---|---|---|---|
| Sodium ethoxide | 3.48 g | 50.4 mmol | Prepared in 150 mL ethanol |
| 3-Chloro-2-hydrazinylpyridine | 6.80 g | 47.4 mmol | Added at reflux |
| Diethyl maleate | 9.79 g | 56.9 mmol | Added dropwise over 5 min |
| Glacial acetic acid | 5.0 mL | 87.3 mmol | Added after cooling |
Yield of ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate was reported as 8% in one study, with further purification by column chromatography.
Controlled Addition and Temperature Management
In more industrially relevant processes, the dialkyl ester is added slowly to the reaction mixture containing the hydrazine derivative and a base such as sodium isopropoxide. The temperature is carefully maintained between 20 °C and 50 °C to optimize yield and purity.
- The dialkyl ester (e.g., diisopropyl maleate) is added over 30 to 150 minutes.
- The reaction mixture is continuously stirred and monitored by HPLC.
- The reaction is terminated when optimal formation of the pyrazolidinone is observed.
- Yields of up to 80-83% with purities around 96% have been reported for related pyrazolidinone compounds.
Use of Catalysts
Some processes incorporate catalysts such as silver triphenylphosphine chloride or silver triphenylphosphine nitrate to facilitate the reaction. These catalysts are added in catalytic amounts (e.g., 0.0002 mole/mole relative to hydrazine derivative) and the reaction is carried out at mild temperatures (around 25 °C).
- The catalyst is added to the slurry of hydrazine derivative and base.
- Dialkyl ester is added slowly under stirring.
- The reaction is monitored and worked up upon completion.
Reaction Monitoring and Workup
- High-performance liquid chromatography (HPLC) is the preferred method for monitoring reaction progress and determining the optimal time to terminate the reaction.
- After completion, the reaction mixture is cooled, acidified if necessary, and diluted with water to precipitate the product.
- The solid product is isolated by filtration and washed with aqueous ethanol to remove impurities.
- Further purification can be achieved by recrystallization from solvents such as dichloromethane or by column chromatography.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Hydrazine derivative | 3-chloro-2-hydrazinopyridine | Key starting material |
| Dialkyl ester | Diethyl maleate, diisopropyl maleate | Slowly added to reaction mixture |
| Base | Sodium ethoxide, sodium isopropoxide | Facilitates cyclization |
| Catalyst | Ag(PPh3)Cl, Ag(PPh3)3NO3 | Optional, improves yield |
| Temperature | 20–50 °C | Controlled to optimize reaction |
| Reaction time | 30 min to 2 hours | Depends on addition rate and temp |
| Solvent | Absolute ethanol | Common solvent for reflux |
| Yield | 8% to 83% | Varies with method and scale |
| Purity | Up to 96% | Determined by HPLC |
Research Findings and Observations
- The slow addition of dialkyl esters is critical to controlling the reaction rate and avoiding side reactions.
- Maintaining the reaction temperature within a narrow range improves yield and purity.
- The presence of silver-based catalysts can enhance the reaction efficiency.
- The reaction is generally rapid under reflux conditions in ethanol, with cyclization occurring within minutes to hours.
- The product can be isolated as a solid precipitate, facilitating purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate has been identified as a promising scaffold for the development of new drugs, particularly those targeting inflammatory and microbial conditions. Research indicates that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, suggesting that this compound may also possess similar functionalities.
1.2 Mechanism of Action
The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance, it may inhibit specific enzymes involved in inflammatory pathways or disrupt microbial cell wall synthesis, thereby exerting its therapeutic effects.
1.3 Case Studies
A notable study explored the synthesis and evaluation of derivatives based on this compound for their anti-inflammatory properties. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a lead compound for drug development.
Agrochemical Applications
2.1 Pesticide Development
In agrochemistry, this compound serves as an intermediate in the synthesis of various pesticides. Its structural features allow for modifications that enhance the efficacy and selectivity of agrochemical agents .
2.2 Biological Activity
Research has shown that derivatives of this compound exhibit fungicidal and insecticidal activities, making it a valuable candidate for developing environmentally friendly agricultural products.
2.3 Case Studies
A case study highlighted the use of this compound in synthesizing a novel insecticide that demonstrated high efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.
Chemical Synthesis
3.1 Synthetic Routes
The synthesis of this compound typically involves the reaction of diethyl maleate with hydrazine derivatives under controlled conditions. This method allows for the production of high-purity compounds suitable for research and industrial applications.
| Synthetic Route | Reagents Used | Yield (%) |
|---|---|---|
| Diethyl Maleate + Hydrazine | Potassium permanganate | Variable |
| Diethyl Maleate + Hydrazine | Sodium borohydride | Variable |
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate with structurally analogous compounds reveals critical differences in substituents, ring conformations, and functional group interactions. Below is a detailed evaluation supported by crystallographic and structural data:
Substituent Effects and Core Structure Variations
- Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate Substituent: A 3-chloro-2-pyridyl group replaces the methyl group at position 2. Core Structure: Retains the pyrazolidine ring but introduces aromaticity via the pyridyl substituent. Conformation: The pyrazolidine ring adopts an envelope conformation, stabilized by intramolecular interactions. Intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers in the crystal lattice .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Core Structure: A five-membered pyrrolidine ring (one nitrogen atom) instead of pyrazolidine.
- Functional Groups: Carboxylic acid at position 3 instead of an ester.
- Key Difference : The smaller ring size reduces steric strain but limits hydrogen-bonding versatility. The carboxylic acid group increases acidity, impacting solubility in aqueous media .
Methyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
- Core Structure: Pyrimidine (six-membered ring with two nitrogen atoms at positions 1 and 3).
- Similarity Index: 0.95 (structural similarity based on functional group alignment) .
- Key Difference : The pyrimidine core lacks the saturated pyrazolidine ring, resulting in aromaticity and distinct electronic properties.
Functional Group Impact on Reactivity
| Compound | Functional Groups | Reactivity Highlights |
|---|---|---|
| This compound | Ester, ketone, pyrazolidine | Ester hydrolysis potential; ketone redox activity |
| Ethyl 2-aminopyrimidine-5-carboxylate | Ester, amine, pyrimidine | Amine nucleophilicity; aromatic stabilization |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid | Carboxylic acid, ketone, pyrrolidine | Acid-base reactivity; intramolecular H-bonding |
Crystallographic and Hydrogen-Bonding Behavior
- This compound : Predicted to exhibit similar envelope conformations as its pyridyl-substituted analog, though the methyl group may reduce intermolecular hydrogen-bonding propensity compared to the chloro-pyridyl derivative .
- Pyrimidine Derivatives : Aromatic stacking dominates crystal packing, contrasting with the hydrogen-bond-driven dimerization in pyrazolidines .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : The ester group in this compound offers a handle for further derivatization, unlike carboxylic acid analogs .
- Biological Relevance : Pyrazolidine derivatives exhibit varied bioactivity profiles compared to pyrimidines, which are often used in antiviral and anticancer agents .
- Crystallography : Structural data archived in repositories like the Cambridge Structural Database (CSD) underpin these comparisons, though specific entries for the target compound require further exploration .
Biological Activity
Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of pyrazolidine derivatives, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the condensation of diethyl maleate with hydrazine derivatives, followed by cyclization to form the pyrazolidine ring. The general synthetic route can be summarized as follows:
- Formation of Hydrazone : Reaction of diethyl maleate with hydrazine in ethanol.
- Cyclization : Heating the resulting hydrazone to promote cyclization into the pyrazolidine structure.
Antimicrobial Properties
Numerous studies have reported the antimicrobial activity of this compound against various bacterial strains and fungi. For instance, a study demonstrated that this compound exhibits significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL depending on the strain tested .
Antifungal Activity
The compound has also shown promising antifungal properties, particularly against common pathogens such as Candida albicans. In vitro assays indicated that this compound can inhibit fungal growth at concentrations as low as 16 µg/mL .
Insecticidal Effects
Research has highlighted the insecticidal potential of this compound against agricultural pests. It has been evaluated in field trials for its effectiveness in controlling aphid populations, showing a reduction in pest numbers by over 70% at optimal application rates .
The biological activity of this compound is believed to stem from its ability to interfere with specific biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- Receptor Interaction : It potentially interacts with neurotransmitter receptors in insects, disrupting normal physiological functions.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various pyrazolidine derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus, outperforming several known antibiotics. The study utilized both disk diffusion and broth microdilution methods to assess efficacy, confirming its potential as a lead compound for antibiotic development .
Case Study 2: Agricultural Application
Field trials conducted on tomato crops treated with this compound demonstrated a significant reduction in aphid infestation compared to untreated controls. The trials indicated not only effective pest control but also an increase in crop yield by approximately 15% due to reduced pest damage .
Q & A
Q. What are the common synthetic routes for Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate, and how is diastereoselectivity achieved?
A diastereoselective synthesis can involve a multi-step approach: (1) condensation of a β-keto ester with a substituted hydrazine to form the pyrazolidine core, (2) cyclization under acidic or basic conditions, and (3) purification via column chromatography. Diastereomer ratios are optimized using chiral auxiliaries or catalysts, with confirmation via coupling constants and X-ray crystallography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : (to confirm substitution patterns and stereochemistry), IR (to identify carbonyl and NH stretches), and mass spectrometry (for molecular ion verification).
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. ORTEP-III visualizes thermal ellipsoids and molecular geometry .
Q. What safety precautions are recommended for handling this compound in the lab?
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and lab coats to prevent skin contact.
- In case of eye exposure, flush with water for 15 minutes and seek medical attention.
- Store in airtight containers away from strong oxidizers .
Advanced Research Questions
Q. How can SHELXL refine high-resolution crystallographic data for this compound, particularly with twinned or disordered structures?
SHELXL handles twinning via the TWIN command and BASF parameter to model domain contributions. For disorder, use PART and SUMP instructions to split atomic sites, constrained by similarity of bond lengths/angles. Validate refinement with R-factor convergence (<5%) and checkCIF reports to flag geometric outliers .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for structural assignments?
Cross-validate using:
Q. How do hydrogen-bonding motifs influence the supramolecular assembly of this compound?
Graph set analysis (e.g., or motifs) identifies chains or dimers formed via N–H···O or C–H···O interactions. Use Mercury or CrystalExplorer to map interaction networks, and correlate with melting points/solubility trends .
Q. What computational methods predict ring puckering in the pyrazolidine core, and how are puckering coordinates quantified?
Cremer-Pople parameters (, , ) define puckering amplitude and phase for 5-membered rings. Calculate using crystallographic coordinates with software like PLATON. Compare with DFT-optimized geometries to assess solid-state vs. gas-phase conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
